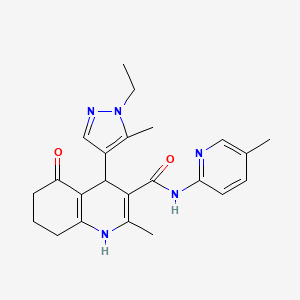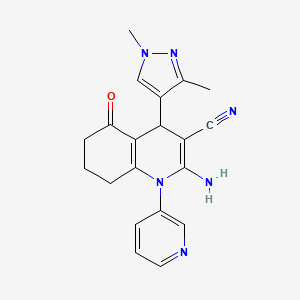![molecular formula C26H22N4O4S B4340494 N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA](/img/structure/B4340494.png)
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA
Descripción general
Descripción
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the isopropoxyphenyl and nitrophenyl groups through various substitution reactions. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Isopropoxyphenyl Group: This step involves the reaction of the quinoline derivative with isopropoxybenzene under Friedel-Crafts alkylation conditions.
Attachment of the Nitrophenyl Group: The final step involves the reaction of the intermediate with 4-nitrophenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(3-isopropoxyphenyl)-N-{[(4-chlorophenyl)amino]carbonothioyl}-4-quinolinecarboxamide
- **2-(3-isopropoxyphenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}-4-quinolinecarboxamide
Uniqueness
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(4-NITROPHENYL)THIOUREA is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and potentially more effective in its biological applications compared to its analogs with different substituents.
Propiedades
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-16(2)34-20-7-5-6-17(14-20)24-15-22(21-8-3-4-9-23(21)28-24)25(31)29-26(35)27-18-10-12-19(13-11-18)30(32)33/h3-16H,1-2H3,(H2,27,29,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFKINWKFFNXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-[({[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B4340411.png)
![3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B4340413.png)
![N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea](/img/structure/B4340418.png)
![N-(4-BUTOXYPHENYL)-2-{1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE](/img/structure/B4340440.png)
![3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4340446.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4340453.png)
![N-(2-BROMOPHENYL)-N'-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}THIOUREA](/img/structure/B4340454.png)
![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-METHOXYPHENYL)THIOUREA](/img/structure/B4340468.png)
![methyl 2-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4340469.png)
![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B4340478.png)
![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(5-BROMO-2-PYRIDYL)THIOUREA](/img/structure/B4340481.png)
![N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA](/img/structure/B4340504.png)


